molecular formula C8H11Cl2FN2 B2482677 1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride CAS No. 1384264-25-8

1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride

Cat. No. B2482677
CAS RN: 1384264-25-8
M. Wt: 225.09
InChI Key: HQEOEOBSMWGUNW-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)cyclopropanamine dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a cyclopropane derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

PET Radioligand Development

García et al. (2014) developed N-(4-[(18)F]-fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}carboxamides as analogs of WAY100635, showing promise as PET radioligands for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. This compound demonstrated high brain uptake, slow clearance, and stability, important for precise imaging in brain disorders (García et al., 2014).

Cancer Treatment Research

S-1, a fluorinated pyrimidine derivative, has been the subject of multiple studies. Chollet et al. (2003) evaluated S-1 in a phase II trial for chemotherapy-naive patients with gastric cancer. S-1 showed moderate response rates similar to other fluoropyrimidines, indicating its potential in cancer treatment (Chollet et al., 2003).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) researched 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a neurokinin-1 receptor antagonist with potential for treating emesis and depression (Harrison et al., 2001).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

Lucas-Hourani et al. (2015) synthesized azine-bearing analogues, including compounds with 5-fluoropyridine, as inhibitors of human DHODH. These compounds showed potential as immunosuppressive agents and as tools for designing new series of immunosuppressants (Lucas-Hourani et al., 2015).

Pharmacokinetics in Cancer Treatment

Fujita et al. (2008) analyzed the influence of CYP2A6 polymorphisms and plasma level of CDHP on the pharmacokinetics of tegafur and 5-fluorouracil in patients treated with S-1, highlighting the importance of individualized dosing based on genetic and physiological factors (Fujita et al., 2008).

IGF-1R Imaging

Majo et al. (2013) conducted radiosynthesis and in vitro evaluation of a specific IGF-1R inhibitor, showing its potential as a PET tracer for monitoring IGF-1R in various cancers (Majo et al., 2013).

properties

IUPAC Name

1-(5-fluoropyridin-2-yl)cyclopropan-1-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2.2ClH/c9-6-1-2-7(11-5-6)8(10)3-4-8;;/h1-2,5H,3-4,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEOEOBSMWGUNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=NC=C(C=C2)F)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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